1,4-Butanediyl bis(cyanoacetate)
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Overview
Description
1,4-Butanediyl bis(cyanoacetate) is an organic compound with the molecular formula C10H12N2O4. It is a derivative of cyanoacetic acid and is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of cyano and ester functional groups, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Butanediyl bis(cyanoacetate) can be synthesized through the reaction of 1,4-butanediol with cyanoacetic acid or its esters. The reaction typically involves the esterification of 1,4-butanediol with cyanoacetic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,4-butanediyl bis(cyanoacetate) involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize yield and efficiency. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality 1,4-butanediyl bis(cyanoacetate) suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Butanediyl bis(cyanoacetate) undergoes several types of chemical reactions, including:
Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The ester groups can undergo condensation reactions with amines or other nucleophiles to form amides or other condensation products.
Common Reagents and Conditions
Common reagents used in the reactions of 1,4-butanediyl bis(cyanoacetate) include amines, alcohols, and other nucleophiles. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux, depending on the specific reaction .
Major Products Formed
The major products formed from the reactions of 1,4-butanediyl bis(cyanoacetate) include substituted cyanoacetates, amides, and other condensation products. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
1,4-Butanediyl bis(cyanoacetate) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-butanediyl bis(cyanoacetate) involves its reactivity with nucleophiles due to the presence of cyano and ester functional groups. The cyano groups can undergo nucleophilic addition reactions, while the ester groups can participate in esterification and transesterification reactions. These reactions enable the compound to act as an intermediate in the synthesis of various complex molecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: A primary alcohol used in the synthesis of polyurethanes and other polymers.
Cyanoacetic Acid: A precursor to cyanoacetates and other derivatives used in organic synthesis.
Ethyl Cyanoacetate: An ester used in the synthesis of various heterocyclic compounds.
Uniqueness
1,4-Butanediyl bis(cyanoacetate) is unique due to its dual functionality, combining the reactivity of both cyano and ester groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Biological Activity
1,4-Butanediyl bis(cyanoacetate), also known as bis(cyanoacetate) of 1,4-butanediol, has garnered attention in various fields including medicinal chemistry and materials science. This compound is characterized by its unique structure that allows for diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on existing research.
Chemical Structure and Properties
1,4-Butanediyl bis(cyanoacetate) has the molecular formula C10H12N2O4. The structure consists of two cyanoacetate groups attached to a butane backbone, which contributes to its reactivity and interaction with biological systems.
Biological Activity Overview
The biological activity of 1,4-Butanediyl bis(cyanoacetate) can be categorized into several key areas:
- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
- Antimicrobial Properties : Research indicates that 1,4-Butanediyl bis(cyanoacetate) possesses antimicrobial activity against a range of bacteria and fungi. This is attributed to its ability to disrupt microbial cell membranes .
- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .
The mechanisms underlying the biological activities of 1,4-Butanediyl bis(cyanoacetate) are complex and multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .
- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid bilayers, causing destabilization and leakage in microbial cells .
- Enzyme Interaction : By binding to active sites or altering enzyme conformation, 1,4-Butanediyl bis(cyanoacetate) can inhibit key metabolic enzymes, affecting cellular metabolism .
Case Studies
Several studies have highlighted the biological activity of 1,4-Butanediyl bis(cyanoacetate):
- Study on Cancer Cell Lines : A study demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability in breast cancer cell lines. Flow cytometry analysis confirmed increased apoptosis rates correlated with higher concentrations of the compound .
- Antimicrobial Efficacy : In vitro tests showed that 1,4-Butanediyl bis(cyanoacetate) effectively inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations as low as 50 µg/mL. The mechanism was linked to membrane disruption and inhibition of biofilm formation .
Data Table: Biological Activity Summary
Properties
CAS No. |
42270-85-9 |
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Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
4-(2-cyanoacetyl)oxybutyl 2-cyanoacetate |
InChI |
InChI=1S/C10H12N2O4/c11-5-3-9(13)15-7-1-2-8-16-10(14)4-6-12/h1-4,7-8H2 |
InChI Key |
PKRAUMGVQZMFDE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOC(=O)CC#N)COC(=O)CC#N |
Origin of Product |
United States |
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